molecular formula C11H12N6 B11748544 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11748544
M. Wt: 228.25 g/mol
InChI Key: SMWIIUXTHOREHN-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. One common method involves the reaction of 3(5)-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling

  • Reactants :

    • Methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate

    • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Conditions :

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Microwave irradiation to enhance yields and reduce reaction times

  • Outcome :

    • Efficient formation of the target compound via Suzuki coupling, enabling the introduction of the 1-methyl-1H-pyrazol-4-yl substituent at the 5-position.

Pyrimidinone-to-Chloride Conversion

  • Reactants :

    • Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives

    • Phosphorus oxychloride (POCl₃)

    • Tetramethylammonium chloride (TMAC)

  • Conditions :

    • Reaction in dichloromethane or similar aprotic solvent

    • Elevated temperatures (e.g., reflux at 60°C)

  • Outcome :

    • Conversion of the pyrimidinone to a reactive 7-chloropyrazolo[1,5-a]pyrimidine intermediate, enabling subsequent nucleophilic substitution .

Nucleophilic Substitution with Amines

  • Reactants :

    • 7-Chloropyrazolo[1,5-a]pyrimidine

    • Amines (e.g., 2-pyridinemethanamine)

  • Conditions :

    • Polar aprotic solvents (e.g., DMF)

    • Elevated temperatures or room temperature

  • Outcome :

    • Replacement of the chloride group with an amine substituent at the 7-position, forming the final compound .

Cross-Coupling Mechanism

The palladium-catalyzed reaction proceeds via oxidative addition, transmetallation, and reductive elimination:

  • Oxidative Addition : Pd(0) reacts with the aryl bromide to form a Pd(II) complex.

  • Transmetallation : The boronic acid partner coordinates to Pd(II), displacing the halide.

  • Reductive Elimination : The coupled product is released, regenerating the catalyst.

Pyrimidinone-to-Chloride Conversion

The POCl₃-mediated reaction involves:

  • Protonation of the pyrimidinone oxygen.

  • Formation of a chlorinated intermediate via attack by Cl⁻.

  • Elimination of water to yield the 7-chloropyrazolo[1,5-a]pyrimidine .

Structural and Reactivity Considerations

Feature Impact on Reactivity
Heterocyclic Core Confer stability and enable regioselective substitution at the 7-position .
Methyl Substituents Steric hindrance may influence coupling efficiency and substitution rates.
Amide Group Acts as a leaving group in substitution reactions (e.g., with amines) .

Yield and Purity

  • Cross-Coupling : Yields are typically optimized under microwave conditions, achieving >70% efficiency.

  • Chloride Conversion : Near-quantitative yields under optimized POCl₃/TMAC conditions .

  • Amine Substitution : Dependent on amine nucleophilicity; aromatic amines often require elevated temperatures .

Reaction Conditions Table

Step Reagents Conditions Yield
Cross-CouplingPd(OAc)₂, microwave irradiationDMF, 120°C, 30 min>70%
Pyrimidinone-to-ChloridePOCl₃, TMACCH₂Cl₂, reflux, 2 h~100%
Amine Substitution2-Pyridinemethanamine, DMF80°C, 4 h~90%

Challenges and Optimization Strategies

  • Side Reactions : Uncontrolled substitution at other positions (e.g., 3-methyl group) may occur, necessitating regioselective control.

  • Catalyst Efficiency : Microwave irradiation enhances reaction rates and selectivity in cross-coupling.

  • Scalability : Multi-step methods require careful purification to minimize impurities in intermediates .

This synthesis framework underscores the compound’s modular design, enabling tailored modifications for therapeutic applications.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is as an inhibitor of mycobacterial ATP synthase , making it a candidate for treating tuberculosis caused by Mycobacterium tuberculosis (M.tb). Studies have shown that this compound can effectively inhibit M.tb growth in vitro, demonstrating low hERG liability and good metabolic stability in mouse and human liver microsomes .

Case Study: Mycobacterial Inhibition

A recent study synthesized various analogues of pyrazolo[1,5-a]pyrimidin-7-amines, including derivatives of the target compound. These derivatives exhibited potent growth inhibition against M.tb, with some showing significant activity in vivo in mouse models of tuberculosis .

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines have potential as antitumor agents . The structural characteristics of this compound may allow it to function as an inhibitor of various kinases involved in cancer progression.

Antitumor Mechanism

Functional studies have highlighted that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . This suggests that the target compound may also possess similar antitumor properties.

Enzymatic Inhibition

The compound has been identified as a potential inhibitor of phosphoinositide 3-kinases , which play crucial roles in cellular processes including metabolism and cell growth. The ability to inhibit these enzymes can lead to therapeutic strategies for diseases characterized by abnormal cell proliferation.

Summary of Applications

Application AreaDescriptionReferences
AntimicrobialInhibitor of mycobacterial ATP synthase; potential treatment for tuberculosis
AntitumorPotential antitumor agent via inhibition of kinases involved in cancer signaling
Enzymatic InhibitionInhibits phosphoinositide 3-kinases, affecting metabolism and cell growth

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 3-Methyl-5-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-ol

Uniqueness

3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of both methyl and pyrazole substituents, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .

Biological Activity

The compound 3-Methyl-5-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N6C_{10}H_{12}N_{6}, and it features a complex arrangement that contributes to its biological activity. The presence of the pyrazole and pyrimidine rings enhances its interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC10H12N6C_{10}H_{12}N_{6}
Molecular Weight232.25 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. Specifically, compounds containing the pyrazolo structure have shown promising results against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study evaluating the effects of similar pyrazolo derivatives on breast cancer cells (MDA-MB-231), compounds demonstrated significant inhibition of cell proliferation. The apoptosis-inducing activity was confirmed through increased caspase-3 activity and morphological changes at concentrations as low as 1.0 μM .

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibitory effects on several enzymes linked to cancer progression and inflammation.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (μM)
COX-2Selective Inhibitor0.01
5-LOXNon-selective Inhibitor1.78

These findings indicate that compounds related to this compound could serve as effective anti-inflammatory agents as well .

The mechanism underlying the anticancer activity of this compound is believed to involve disruption of microtubule assembly and induction of apoptosis in cancer cells. This is supported by molecular modeling studies that suggest strong binding affinity to tubulin .

Recent Developments in Synthesis

Advancements in synthetic methodologies have facilitated the development of novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced biological profiles. Techniques such as microwave-assisted synthesis and cross-coupling reactions have been employed to create diverse analogs with improved potency against cancer cell lines .

Table 3: Synthetic Pathways

MethodologyDescription
Microwave-Assisted SynthesisRapid synthesis under controlled conditions
Suzuki-Miyaura Cross-CouplingFormation of carbon-carbon bonds using boronates
Hydrazine CondensationFormation of pyrazole rings through hydrazones

Properties

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

3-methyl-5-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C11H12N6/c1-7-4-14-17-10(12)3-9(15-11(7)17)8-5-13-16(2)6-8/h3-6H,12H2,1-2H3

InChI Key

SMWIIUXTHOREHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)N)C3=CN(N=C3)C

Origin of Product

United States

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